1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol is an organic compound that features both an aminophenyl group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol typically involves the reaction of 3-nitrobenzaldehyde with piperidine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The piperidinyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol
- 1-(3-Aminophenyl)-2-(morpholin-4-yl)ethan-1-ol
Uniqueness: 1-(3-Aminophenyl)-2-(piperidin-1-yl)ethan-1-ol is unique due to the specific positioning of the amino group on the phenyl ring and the presence of the piperidinyl group. This combination allows for distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-aminophenyl)-2-piperidin-1-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-6-4-5-11(9-12)13(16)10-15-7-2-1-3-8-15/h4-6,9,13,16H,1-3,7-8,10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWZJHWOSRAISP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC(=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.